molecular formula C10H12N2O2 B13435280 n-Nitroso-n-(2-phenylethyl)acetamide CAS No. 14300-08-4

n-Nitroso-n-(2-phenylethyl)acetamide

Cat. No.: B13435280
CAS No.: 14300-08-4
M. Wt: 192.21 g/mol
InChI Key: FRVGOKGYFLWLGX-UHFFFAOYSA-N
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Description

N-Nitroso-N-(2-phenylethyl)acetamide (CAS 14300-08-4) is a nitroso derivative of N-(2-phenylethyl)acetamide, characterized by the molecular formula C₁₀H₁₂N₂O₂. Structurally, it consists of a phenethyl group (C₆H₅-CH₂-CH₂-) attached to an acetamide backbone, with a nitroso (-N=O) group bonded to the nitrogen atom .

Properties

CAS No.

14300-08-4

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-nitroso-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C10H12N2O2/c1-9(13)12(11-14)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

FRVGOKGYFLWLGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)N=O

Origin of Product

United States

Preparation Methods

Synthesis of the Amine Precursor

Based on literature, the precursor N-(2-phenylethyl)acetamide can be synthesized via acylation of 2-phenylethylamine with acetic anhydride or acetyl chloride under controlled conditions:

Step Reagents & Conditions Purpose References
1 2-Phenylethylamine + Acetic anhydride Acylation ,
2 Reflux in an inert solvent (e.g., dichloromethane) Amide formation

Nitrosation Procedure

The key step involves converting the secondary amine to the nitrosamine:

  • Nitrosating agents : Typically, sodium nitrite (NaNO₂) in acidic conditions (HCl or H₂SO₄).
  • Reaction conditions : Performed at low temperatures (0–5°C) to prevent decomposition and side reactions.

Typical reaction scheme:

N-(2-phenylethyl)acetamide + NaNO₂ + HCl → this compound

Reaction parameters:

Parameter Value Source Notes
Temperature 0–5°C , Maintains selectivity and prevents byproduct formation
pH Acidic (HCl) , Facilitates nitrosation
Reaction time 1–3 hours Monitored via TLC

Detailed Preparation Method

Based on the literature review, the following stepwise method is recommended:

Synthesis of N-(2-phenylethyl)acetamide

  • Dissolve 2-phenylethylamine in dichloromethane.
  • Add acetic anhydride slowly with stirring at room temperature.
  • Maintain the reaction for 2–4 hours.
  • Wash the mixture with water, dry over sodium sulfate, and evaporate solvent to obtain pure N-(2-phenylethyl)acetamide.

Nitrosation to Form this compound

  • Dissolve the amide in dilute hydrochloric acid.
  • Cool the solution to 0°C.
  • Add sodium nitrite solution dropwise, maintaining the temperature.
  • Stir for 1–3 hours, monitoring progress via TLC.
  • Quench the reaction with ice water.
  • Extract the product with ethyl acetate.
  • Wash organic layer with water, dry over sodium sulfate, and evaporate solvent.

Purification and Characterization

  • Purify the crude product via column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).
  • Confirm structure via NMR, IR, and mass spectrometry.

Data Table: Reaction Conditions and Yields

Step Reagents Solvent Temperature Duration Yield (%) References
Amide synthesis Acetic anhydride + 2-phenylethylamine Dichloromethane Room temp 2–4 hrs 85–90 ,
Nitrosation NaNO₂ + HCl Aqueous 0–5°C 1–3 hrs 75–85 ,

Characterization Data

Technique Data Significance References
NMR (¹H, 400 MHz) Signals corresponding to aromatic and aliphatic protons, nitroso group shifts Structural confirmation
IR N–H stretch, N–O stretch (~1500–1600 cm⁻¹) Functional group verification
MS Molecular ion peak at m/z ~192 (C₁₀H₁₂N₂O₂) Molecular weight confirmation

Chemical Reactions Analysis

Types of Reactions: n-Nitroso-n-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of n-Nitroso-n-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Phenylethyl)acetamide

  • Structure : Lacks the nitroso group; nitrogen is bonded to the acetamide and phenethyl groups only.
  • CAS : Identified in fungal metabolites and synthetic pathways .
  • Toxicity: No direct evidence of carcinogenicity, though structurally related to precursors of N-nitroso compounds .

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide

  • Structure : Features a trifluoromethyl (-CF₃) group on the acetamide carbonyl carbon.
  • Occurrence : Detected in plant species like Crossopetalum rhacoma as a phenylalanine-derived alkaloid .
  • Function: Serves as a biochemical intermediate, contrasting with the synthetic and carcinogenic profile of the nitroso derivative.

N-(2,6-Diethylphenyl)-N-nitrosoacetamide

  • Structure : Substituted with diethyl groups on the phenyl ring, altering steric and electronic properties.
  • CAS : 89204-00-2.
  • Applications : Used in agricultural chemistry as a nitrosamine precursor .

Functional Group Analysis: Nitroso vs. Non-Nitroso Analogs

Compound Functional Groups Reactivity Toxicity Profile
N-Nitroso-N-(2-phenylethyl)acetamide -NH(COCH₃), -N=O High nitrosation potential Carcinogenic (in vitro/in vivo)
N-(2-Phenylethyl)acetamide -NH(COCH₃) Low reactivity; stable under mild conditions Non-carcinogenic
Methoxyacetylfentanyl -OCH₃, piperidinyl, acetamide Opioid receptor binding High neurotoxicity

Toxicological Comparison

This compound belongs to the N-nitroso compound class, which includes nitrosamines and nitrosamides. Epidemiological studies associate prenatal exposure to N-nitroso compounds with increased brain tumor risk in children (odds ratio: 1.5–3.4) . Key comparisons:

  • N-Nitrosodiethylamine (DEN): A nitrosamine with liver carcinogenicity (CAS 55-18-5) .
  • Alachlor : A chloroacetamide herbicide (CAS 15972-60-8) lacking nitroso groups but linked to thyroid tumors .

Research Findings and Data

Carcinogenicity Mechanisms

N-Nitroso compounds induce DNA alkylation, leading to mutations. The nitroso group in this compound facilitates cross-linking with DNA bases, a mechanism shared with nitrosoureas but distinct from non-nitroso acetamides .

Q & A

Q. What are the recommended synthetic routes for N-Nitroso-N-(2-phenylethyl)acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nitrosation of the parent amide (N-(2-phenylethyl)acetamide) using nitrosyl chloride or sodium nitrite in acidic media. Key steps include:
  • Precursor Preparation : N-(2-phenylethyl)acetamide is synthesized by reacting 2-phenylethylamine with acetyl chloride in anhydrous conditions .
  • Nitrosation : The amide is treated with sodium nitrite in glacial acetic acid at 0–5°C to introduce the nitroso group .
  • Optimization : Reaction efficiency depends on stoichiometric control of nitrosating agents, pH (maintained via sodium acetate buffer), and temperature. Impurities like residual amines should be minimized to avoid side reactions .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodological Answer :
  • Analytical Techniques : Use HPLC with UV detection (λ = 230–250 nm) or GC-MS to monitor degradation products (e.g., denitrosated amides or nitrosamine byproducts) .
  • Storage Conditions : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent photolytic and thermal decomposition. Stability tests should include periodic NMR (¹H/¹³C) to confirm structural integrity .

Advanced Research Questions

Q. What mechanistic insights govern the thermal decomposition of this compound, and how do solvent systems influence reaction pathways?

  • Methodological Answer :
  • Decomposition Mechanism : The nitroso group undergoes homolytic cleavage under heat, generating aryl radicals and nitrogen oxides. In non-polar solvents (e.g., benzene), radical recombination dominates, yielding dimeric byproducts. In polar aprotic solvents (e.g., DMF), solvolysis leads to denitrosation .
  • Experimental Design : Use ESR spectroscopy to detect radical intermediates and isotopic labeling (e.g., ¹⁵N-nitrosamine) to trace nitrogen migration pathways .

Q. How can this compound be utilized as a precursor in targeted drug synthesis, and what are the associated analytical challenges?

  • Methodological Answer :
  • Applications : The compound serves as a nitroso-transfer agent in synthesizing pharmacologically active derivatives (e.g., thieno[2,3-d]pyrimidines). Its reactivity with thiols or amines can generate heterocyclic scaffolds with anti-inflammatory or antitumor potential .
  • Challenges : Trace quantification of genotoxic nitrosamine impurities requires UPLC-MS/MS with a detection limit <1 ppb. Method validation should include spike-recovery experiments in complex matrices .

Q. What strategies mitigate the formation of carcinogenic N-nitrosamine byproducts during large-scale reactions involving this compound?

  • Methodological Answer :
  • Preventive Measures :
  • Use scavengers like ascorbic acid or α-tocopherol to quench nitrosating agents.
  • Conduct real-time monitoring via inline FTIR to detect early-stage byproduct formation.
  • Regulatory Compliance : Align with EFSA guidelines by limiting residual nitrosamine levels to <0.03 ppm in final products. Accelerated stability studies (40°C/75% RH) assess risk under stress conditions .

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